Isothiazole-4,5-dicarboxylic acid

CAS No.: 66882-70-0

Cat. No.: VC2231665

Molecular Formula: C5H3NO4S

Molecular Weight: 173.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66882-70-0 |

|---|---|

| Molecular Formula | C5H3NO4S |

| Molecular Weight | 173.15 g/mol |

| IUPAC Name | 1,2-thiazole-4,5-dicarboxylic acid |

| Standard InChI | InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10) |

| Standard InChI Key | OUXPIMUWLUOQEU-UHFFFAOYSA-N |

| SMILES | C1=NSC(=C1C(=O)O)C(=O)O |

| Canonical SMILES | C1=NSC(=C1C(=O)O)C(=O)O |

Introduction

Chemical Structure and Properties

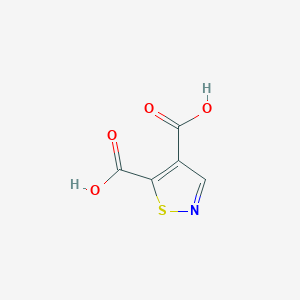

Isothiazole-4,5-dicarboxylic acid belongs to the family of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Unlike thiazole, where the sulfur and nitrogen atoms are positioned at 1,3-orientation in the five-membered ring, isothiazole features these heteroatoms in adjacent positions (1,2-orientation).

Molecular Structure

The molecular structure of isothiazole-4,5-dicarboxylic acid consists of an isothiazole ring with two carboxylic acid groups attached at positions 4 and 5. This arrangement creates a compound with the following characteristics:

-

Molecular Formula: C₅H₃NO₄S

-

Molecular Weight: 173.15 g/mol

-

Structural Features: Five-membered ring with adjacent N and S atoms (positions 1 and 2) and two carboxylic acid groups at positions 4 and 5

| Property | Characteristics |

|---|---|

| Physical Appearance | Crystalline solid |

| Solubility | Likely soluble in polar organic solvents; limited water solubility |

| Acidity | Contains two carboxylic acid groups with acidic properties |

| Stability | Relatively stable under standard conditions |

| Reactivity | Reactive carboxylic acid groups capable of esterification and other transformations |

Structural Identification

The compound can be characterized using various spectroscopic techniques, including:

-

InChI Key: Similar compounds have unique InChI keys for database identification

-

SMILES Notation: Provides a linear string representation of the chemical structure

-

Spectral Data: IR, NMR, and mass spectrometry provide structural confirmation

Synthesis Methods

Oxidative Synthesis from Benzoisothiazole Derivatives

One of the established synthetic routes to isothiazole-4,5-dicarboxylic acid involves the oxidation of 5-amino-1,2-benzoisothiazole in alkaline potassium permanganate solution. This reaction results in the formation of isothiazole-4,5-dicarboxylic acid as an intermediate, which can be isolated or further decarboxylated to form the parent isothiazole .

The synthetic pathway can be summarized as:

-

Oxidation of 5-amino-1,2-benzoisothiazole with KMnO₄ in alkaline conditions

-

Formation of isothiazole-4,5-dicarboxylic acid

-

Optional decarboxylation to yield parent isothiazole

Applications and Biological Activities

Synthetic Intermediate

Isothiazole-4,5-dicarboxylic acid serves as an important intermediate in the synthesis of various isothiazole derivatives. The carboxylic acid groups provide reactive sites for further functionalization, enabling the creation of a diverse array of compounds with potential applications in medicinal chemistry and materials science.

Research Trends and Future Directions

Recent Developments

Recent research has focused on developing more efficient and environmentally friendly synthesis methods for heterocyclic dicarboxylic acids, including microwave-assisted techniques. These methods offer several advantages:

Comparative Analysis

Isothiazole vs. Thiazole Dicarboxylic Acids

Despite their structural similarities, isothiazole-4,5-dicarboxylic acid and thiazole-4,5-dicarboxylic acid exhibit different properties due to the different positions of the heteroatoms in their respective ring systems:

| Feature | Isothiazole-4,5-dicarboxylic acid | Thiazole-4,5-dicarboxylic acid |

|---|---|---|

| Heteroatom Position | Adjacent (1,2-positions) | Non-adjacent (1,3-positions) |

| Parent CID (PubChem) | 11958941 | 193584 |

| Molecular Weight | 173.15 g/mol | 173.15 g/mol |

| Electron Distribution | Different due to heteroatom arrangement | Different electronic properties |

| Synthesis Methods | Oxidation of benzoisothiazole derivatives | Various synthetic routes |

| Biological Activity | Potential antimicrobial and other activities | Documented biological applications |

Structural Relationship to Other Heterocycles

Isothiazole-4,5-dicarboxylic acid shares structural features with several other important heterocyclic systems:

-

Isothiazoles: Shares the basic ring structure

-

Thiazoles: Contains the same number of heteroatoms in different positions

-

Oxazoles: Contains oxygen instead of sulfur with similar properties

-

Imidazoles: Contains two nitrogen atoms instead of nitrogen and sulfur

Each of these related structures demonstrates unique chemical and biological properties that can inform research on isothiazole-4,5-dicarboxylic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume